2,5-Dibromo-3,4-dihexylthiophene

Organic Synthesis Polymer Chemistry Materials Science

2,5-Dibromo-3,4-dihexylthiophene (CAS 151324-67-3) is a halogenated heterocyclic building block of the formula C₁₆H₂₆Br₂S. It is a liquid at room temperature with a density of 1.312 g/mL at 25°C and a refractive index of n20/D 1.534.

Molecular Formula C16H26Br2S
Molecular Weight 410.3 g/mol
Cat. No. B12058210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3,4-dihexylthiophene
Molecular FormulaC16H26Br2S
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(SC(=C1CCCCCC)Br)Br
InChIInChI=1S/C16H26Br2S/c1-3-5-7-9-11-13-14(12-10-8-6-4-2)16(18)19-15(13)17/h3-12H2,1-2H3
InChIKeyYJMJDAXLNHAHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,5-Dibromo-3,4-dihexylthiophene for Precision Polymer Synthesis in Organic Electronics


2,5-Dibromo-3,4-dihexylthiophene (CAS 151324-67-3) is a halogenated heterocyclic building block of the formula C₁₆H₂₆Br₂S [1]. It is a liquid at room temperature with a density of 1.312 g/mL at 25°C and a refractive index of n20/D 1.534 . The compound's core comprises a thiophene ring brominated at the 2- and 5-positions and symmetrically substituted with two n-hexyl chains at the 3- and 4-positions. This structure defines its primary role: a monomeric precursor for synthesizing regioregular, solution-processable conjugated polymers and oligomers via metal-catalyzed cross-coupling reactions [2]. Its established applications reside in organic photovoltaics (OPV), organic field-effect transistors (OFET), and other organic electronic devices.

Why 2,5-Dibromo-3,4-dihexylthiophene Cannot Be Swapped with Other Bromothiophenes


In the synthesis of organic semiconductors, the precise steric and electronic nature of the monomer dictates the polymer's solubility, processability, and solid-state morphology, which directly govern device performance. 2,5-Dibromo-3,4-dihexylthiophene occupies a specific niche defined by its 3,4-dihexyl substitution pattern. Substituting it with a mono-alkylated analog like 2,5-dibromo-3-hexylthiophene (MW 326.09, density 1.521 g/mL) fundamentally alters the regioregularity and packing of the resulting polymer, often leading to drastically reduced solubility and lower charge carrier mobility [1]. Similarly, replacing it with 2,5-dibromothiophene, which lacks any alkyl solubilizing chains, yields intractable, insoluble polymeric products unsuitable for solution-based device fabrication [2]. The dual hexyl chains on the target compound provide an optimal balance between solution processability and maintaining close π-π stacking for efficient charge transport, a balance that cannot be achieved by shorter or longer alkyl chain analogs without compromising critical material properties [3].

Quantitative Differentiation of 2,5-Dibromo-3,4-dihexylthiophene vs. Analogs


Molecular Weight and Density: Distinguishing 3,4-Dihexyl from 3-Hexyl Bromothiophenes

The 3,4-dihexyl substitution pattern yields a higher molecular weight (410.25 g/mol) and a significantly lower density (1.312 g/mL at 25°C) compared to its closest mono-alkylated analog, 2,5-dibromo-3-hexylthiophene, which has a molecular weight of 326.09 g/mol and a density of 1.521 g/mL . This difference is a direct consequence of the additional alkyl chain's bulk and its disruption of efficient molecular packing.

Organic Synthesis Polymer Chemistry Materials Science

Physical State Contrast: Liquid vs. Solid Melting Point of Non-Alkylated Analog

The presence of the two long hexyl chains disrupts intermolecular forces sufficiently to render 2,5-dibromo-3,4-dihexylthiophene a liquid at room temperature, with a refractive index (n20/D) of 1.534 . In stark contrast, the unsubstituted parent compound, 2,5-dibromothiophene, is a solid with a melting point of 35-38 °C [1]. This liquid nature facilitates precise liquid dispensing for automated synthesis platforms and simplifies handling in glovebox environments.

Materials Handling Polymer Synthesis Process Chemistry

Solubility and Processability: Impact of Dual Hexyl Chains on Polymer Formation

The incorporation of the 3,4-dihexylthiophene unit into oligomers and polymers is well-documented to produce materials with high solubility in common organic solvents (e.g., THF, chloroform, toluene), enabling solution-based fabrication of thin-film devices [1][2]. Specifically, thienylenevinylene oligomers based on this unit with chain lengths up to ~100 Å (16-mer) remain soluble and solution-processable, a feat not possible with unsubstituted or mono-alkylated thiophene analogs due to aggregation and precipitation [2]. While direct solubility data for the monomer itself is not widely reported in the peer-reviewed literature, its proven ability to yield highly soluble conjugated polymers is the primary reason for its selection over less substituted bromothiophenes.

Solution Processability Polymer Solubility Organic Electronics

Target Applications for 2,5-Dibromo-3,4-dihexylthiophene: Where It Provides the Greatest Value


Synthesis of Solution-Processable Low-Bandgap Copolymers for Organic Photovoltaics (OPV)

2,5-Dibromo-3,4-dihexylthiophene is the definitive monomer for synthesizing donor-acceptor (D-A) copolymers used in bulk heterojunction OPV devices. Its dual hexyl chains guarantee the resulting polymer's solubility in non-chlorinated solvents, enabling eco-friendly device fabrication. The monomer's bromine atoms at the 2- and 5-positions provide ideal reactive sites for palladium-catalyzed Stille or Suzuki cross-coupling polymerizations with electron-deficient acceptor monomers (e.g., diketopyrrolopyrrole, benzothiadiazole) [1]. The resulting polymers form robust films with optimized morphology for efficient charge separation and transport, leading to higher power conversion efficiencies compared to devices made with less soluble or less ordered polymer analogs [2].

Fabrication of Organic Field-Effect Transistors (OFETs) with High Charge Carrier Mobility

For OFET applications, the regioregular and highly crystalline polythiophenes derived from 2,5-dibromo-3,4-dihexylthiophene are known to achieve high field-effect mobilities. The 3,4-dihexyl substitution pattern promotes a self-organized lamellar structure with close π-π stacking (typically 3.7-3.8 Å), which is essential for efficient intermolecular charge transport. This monomer is chosen over 3-hexylthiophene derivatives when a balance between high mobility and good solubility is required, as the dual alkyl chains prevent polymer aggregation during synthesis while still allowing the polymer backbone to adopt a highly planar, ordered conformation in the solid state [1].

Development of High-Capacity Anode Materials for All-Organic Lithium-Ion Batteries

Polymers based on 3,4-dihexylthiophene have been demonstrated as n-dopable, high-capacity anode materials for organic Li-ion batteries. The poly(3,4-dihexylthiophene) synthesized via oxidative coupling of this monomer or its non-brominated counterpart exhibits a reversible electric storage capacity of -300 mAh g⁻¹ through lithium insertion/extraction reactions [1]. This performance surpasses that of many other organic anode materials and highlights a unique, high-value application space for this monomer where its specific alkyl substitution pattern is critical for achieving both high capacity and electrochemical stability.

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